Triclabendazole sulfoxide
CAS No.: 100648-13-3
Cat. No.: VC21119234
Molecular Formula: C14H9Cl3N2O2S
Molecular Weight: 375.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100648-13-3 |
|---|---|
| Molecular Formula | C14H9Cl3N2O2S |
| Molecular Weight | 375.7 g/mol |
| IUPAC Name | 6-chloro-5-(2,3-dichlorophenoxy)-2-methylsulfinyl-1H-benzimidazole |
| Standard InChI | InChI=1S/C14H9Cl3N2O2S/c1-22(20)14-18-9-5-8(16)12(6-10(9)19-14)21-11-4-2-3-7(15)13(11)17/h2-6H,1H3,(H,18,19) |
| Standard InChI Key | GABQPFWIQFRJSE-UHFFFAOYSA-N |
| SMILES | CS(=O)C1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl |
| Canonical SMILES | CS(=O)C1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl |
Introduction
Physical and Chemical Properties
Triclabendazole sulfoxide presents as a white to off-white powder with a molecular weight of approximately 375.66 g/mol and a melting point ranging from 190°C to 194°C. The compound demonstrates solubility in organic solvents including ethanol and acetone but remains insoluble in water. Structurally, it is formed through the oxidation of triclabendazole, typically utilizing hydrogen peroxide as the oxidizing agent in the presence of catalysts such as vanadium pentoxide.
The formation process involves the oxidation of the sulfur atom in the parent compound (triclabendazole) to create the sulfoxide derivative. This metabolic transformation significantly alters the pharmacokinetic properties of the compound while maintaining its therapeutic efficacy.
Structural Comparison with Related Compounds
Triclabendazole sulfoxide shares structural similarities with other benzimidazole derivatives used as anthelmintic agents. The following table provides a comparative analysis of these compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Albendazole | Benzimidazole | Effective against nematodes; also has sulfoxide metabolite |
| Fenbendazole | Benzimidazole | Used for gastrointestinal parasites; similar mechanism but different spectrum of activity |
| Oxfendazole | Benzimidazole | Broad-spectrum anthelmintic; less potent against liver flukes compared to triclabendazole |
| Mebendazole | Benzimidazole | Different activity profile compared to triclabendazole sulfoxide |
Pharmacological Properties
Metabolism and Pharmacokinetics
After oral administration of triclabendazole, the parent compound undergoes rapid metabolism in the liver, producing triclabendazole sulfoxide and triclabendazole sulphone as the primary metabolites . Due to this extensive first-pass metabolism, the parent compound typically cannot be detected in plasma .
The metabolites appear in plasma approximately 2 hours after administration and persist for approximately 170 hours, likely due to their high binding affinity for plasma proteins . This extended residence time in the bloodstream contributes significantly to the compound's therapeutic efficacy, with the combined action of both metabolites providing an additive effect .
Excretion Profile
Triclabendazole and its metabolites undergo transformation in the liver to form hydroxylated chemical species, which are subsequently excreted in bile as both free and conjugated compounds . Research indicates that triclabendazole sulfoxide and triclabendazole sulphone are both present in bile . Approximately 50% of triclabendazole is eliminated in conjugated form through biliary excretion, while less than 10% is excreted in urine .
Mechanism of Action
Triclabendazole sulfoxide disrupts the metabolic processes of parasitic worms through multiple mechanisms. Although the search results don't provide complete details on the specific mechanism, benzimidazole compounds typically act by binding to tubulin, inhibiting microtubule formation and disrupting cellular functions in parasites.
Among the triclabendazole metabolites, triclabendazole sulfoxide demonstrates the highest activity and effectiveness against liver flukes, making it the most clinically relevant metabolite for therapeutic applications .
Therapeutic Applications
Veterinary Usage
Triclabendazole sulfoxide, as the active metabolite of triclabendazole, plays a crucial role in veterinary medicine, particularly in treating liver fluke infections in livestock. According to guidelines from the Joint FAO/WHO Expert Committee on Food Additives, recommended dosages are:
In cases where initial treatment proves unsuccessful, a retreatment protocol may be implemented, involving the administration of a 10 mg/kg dose followed by another equal dose after 12-24 hours, resulting in a total dose of 20 mg/kg .
Combination Therapies
Research has investigated the potential benefits of combining triclabendazole with other antiparasitic agents to enhance efficacy, particularly in light of emerging resistance issues. One study examined the effects of triclabendazole in combination with artesunate, artemether, or OZ78 against both adult and juvenile Fasciola hepatica in rats .
The findings demonstrated that triclabendazole exhibited more potent fasciocidal activity compared to the experimental drugs artesunate, artemether, and OZ78 . The 50% effective dose values were calculated as follows:
Analytical Methods for Detection
LC-MS/MS Methodology
A rapid LC-MS/MS method has been developed and validated for the determination of triclabendazole sulfoxide in sheep plasma . This method employs a Gemini NX-C18 column for analytical separation, with gradient elution utilizing a mobile phase composed of 0.1% formic acid in acetonitrile and 0.1% formic acid in water at a flow rate of 0.6 mL/min .
Detection is performed using multiple reaction monitoring (MRM) with positive electrospray ionization (ESI), monitoring the transition of m/z 360.10 derived from m/z 376.97 for triclabendazole sulfoxide . Fenbendazole is typically employed as an internal standard .
Sample preparation involves plasma protein precipitation with acetonitrile, offering a simple, fast, and inexpensive approach suitable for high-throughput bioavailability and bioequivalence studies .
Validation Parameters
The LC-MS/MS method has been validated with respect to various parameters:
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Selectivity: No interfering peaks detected at the retention times of triclabendazole sulfoxide (2.10 min) and fenbendazole (0.9 min)
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Linearity: r > 0.9939 over the concentration range of 1-100 μg/mL plasma
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Precision: Within-run and between-run precision with coefficient of variation (CV) < 8.9%
The method offers significant advantages over previous analytical approaches, including a substantially reduced runtime of just 4 minutes per sample, enabling high-throughput analysis .
Historical Development of Analytical Methods
The evolution of analytical methods for triclabendazole and its metabolites reflects advancements in pharmaceutical analysis technology. Early methods primarily utilized HPLC coupled with UV detection, with total runtime exceeding 40 minutes per sample and requiring solid phase extraction for sample purification .
Subsequent developments included:
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Methods by Cai et al. for determining triclabendazole and its metabolites in various bovine and goat matrices, employing XTerra MS C18 HPLC columns with gradient elution and positive electrospray ionization, with total runtime of 20 minutes per sample
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Methodology by Cañas-Müller utilizing rotating disk sorptive extraction for sample preparation, HPLC with UV detection, and C18 columns with isocratic elution, achieving a runtime of 13 minutes per sample
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Ceballos et al.'s method employing protein precipitation for sample purification, Selectosil C18 columns, and UV detection, with runtime exceeding 11 minutes per sample
The development of the rapid LC-MS/MS method described earlier represents a significant advancement, reducing runtime to just 4 minutes while maintaining robust analytical performance .
Drug Interactions and Pharmacological Considerations
Research by Barrera et al. (2012) indicated that triclabendazole and its metabolites may function as ABCG2 inhibitors, potentially participating in drug interactions and modulating ABCG2-mediated pharmacokinetic processes . The strongest inhibition was observed with the parent compound triclabendazole, possibly due to its greater hydrophobicity compared to its metabolites .
This finding has important implications for understanding potential drug interactions when triclabendazole is administered concurrently with other medications, particularly those that are substrates for the ABCG2 transporter.
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